5-(1H-indol-3-yl)-1,3,4-oxadiazole-2-thiol
Overview
Description
Indole derivatives are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and natural compounds . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Synthesis Analysis
Indole derivatives can be synthesized using various methods. For instance, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis
The conformational space of indole derivatives can be scanned using molecular dynamics at semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level . Electronic distributions were analyzed at a higher calculation level, thus improving the basis set (B3LYP/6-311++G**) .Chemical Reactions Analysis
Indole derivatives have been found to show various biologically vital properties . They have been reported to possess diverse pharmacological activities .Physical and Chemical Properties Analysis
Indoles are crystalline colorless in nature with specific odors . They have a heteroaromatic ring system of high electroreactivity .Scientific Research Applications
1. Enzyme Inhibition and Drug Design
5-(1H-indol-3-yl)-1,3,4-oxadiazole-2-thiol derivatives have been studied for their potential as enzyme inhibitors. Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, showing significant in vitro inhibitory potential against the urease enzyme. These compounds exhibited potent inhibitory activity and were considered valuable in drug designing programs, especially for therapeutic applications (Nazir et al., 2018).
2. Antibacterial Properties
Shi et al. (2015) explored the antibacterial activities of novel indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties. Two synthesized compounds showed excellent activity against Staphylococcus aureus and Escherichia coli, warranting further research in this domain (Shi et al., 2015).
3. Anticancer Potential
Zhang et al. (2015) synthesized novel compounds based on the 3-(1H-indol-3-yl)-1H-pyrazole scaffold, incorporating the 1,3,4-oxadiazole-2-thiol moiety. These compounds exhibited significant cytotoxic activity against human cancer cell lines, suggesting their potential as leads for developing new anticancer agents (Zhang et al., 2015).
4. Corrosion Inhibition
Ammal et al. (2018) studied the corrosion inhibition properties of derivatives, including 1,3,4-oxadiazole-2-thiol, for mild steel in sulphuric acid. Their research indicated that these compounds form a protective layer on the steel surface, showing promise in corrosion inhibition applications (Ammal et al., 2018).
5. Anti-inflammatory and Antiproliferative Agents
Rapolu et al. (2013) synthesized a series of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles and evaluated them for anti-inflammatory and anti-proliferative activities. The results established a correlation between structure and activity, with certain compounds showing significant activity against human cancer cell lines and inflammation (Rapolu et al., 2013).
Mechanism of Action
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Safety and Hazards
Safety and hazards of indole derivatives can vary depending on the specific compound. For example, 1H-Indole-3-acetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
Properties
IUPAC Name |
5-(1H-indol-3-yl)-3H-1,3,4-oxadiazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c15-10-13-12-9(14-10)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHFDWVKCUDWIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NNC(=S)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401333727 | |
Record name | 5-(1H-indol-3-yl)-3H-1,3,4-oxadiazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401333727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676758 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
379725-80-1 | |
Record name | 5-(1H-indol-3-yl)-3H-1,3,4-oxadiazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401333727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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